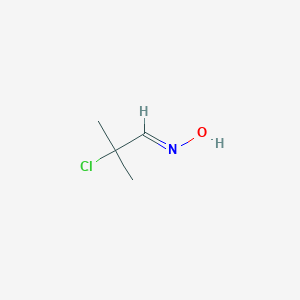
4-Methoxy-1-naphthaldehyde
Overview
Description
4-Methoxy-1-naphthaldehyde is an organic compound with the molecular formula C12H10O2. It is a derivative of naphthalene, where a methoxy group is attached to the fourth position and an aldehyde group is attached to the first position of the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis and enzymatic assays.
Mechanism of Action
Target of Action
The primary target of 4-Methoxy-1-naphthaldehyde is human alcohol dehydrogenase (ADH) . ADH is an enzyme that plays a crucial role in the metabolism of alcohols in the human body. It catalyzes the conversion of alcohols to aldehydes and ketones, and it is a key player in the metabolic pathway that allows the body to use ethanol, the type of alcohol found in alcoholic beverages, as a source of energy.
Mode of Action
This compound interacts with its target, ADH, by serving as a fluorogenic substrate . This means that it is a compound that releases a fluorescent signal when it is acted upon by the enzyme. In this case, when ADH metabolizes this compound, it results in a product that emits fluorescence. This fluorescence can be measured and used to determine the activity of the ADH enzyme.
Biochemical Pathways
The main biochemical pathway affected by this compound is the alcohol dehydrogenase pathway . This pathway is responsible for the metabolism of alcohols, including ethanol, within the body. The downstream effects of this pathway include the production of acetaldehyde from ethanol, which is then further metabolized to acetic acid. These reactions are part of the body’s process of detoxifying and eliminating alcohol.
Result of Action
The action of this compound results in the production of a fluorescent product when it is metabolized by ADH . This can be used as a measure of ADH activity, allowing researchers to study the enzyme’s function under different conditions or in different individuals. This could have applications in understanding alcohol metabolism and alcohol-related diseases.
Biochemical Analysis
Biochemical Properties
4-Methoxy-1-naphthaldehyde is known to interact with human alcohol dehydrogenase (ADH), serving as a fluorogenic substrate . This interaction plays a crucial role in the biochemical reactions involving this compound.
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with alcohol dehydrogenase. As a substrate for ADH, it participates in the enzymatic reactions catalyzed by this enzyme
Metabolic Pathways
This compound is involved in the metabolic pathways related to alcohol dehydrogenase. It serves as a substrate for ADH, suggesting that it may interact with this enzyme and potentially influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxy-1-naphthaldehyde can be synthesized through several methods. One common method involves the reaction of 4-methoxynaphthalene with a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid like aluminum chloride. The reaction typically proceeds under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might include steps like purification through recrystallization or distillation to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methoxy-1-naphthoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol, 4-methoxy-1-naphthalenemethanol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions, where it can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of a catalyst.
Major Products Formed:
Oxidation: 4-Methoxy-1-naphthoic acid.
Reduction: 4-Methoxy-1-naphthalenemethanol.
Substitution: Various substituted naphthaldehydes depending on the electrophile used.
Scientific Research Applications
4-Methoxy-1-naphthaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a fluorogenic substrate for human alcohol dehydrogenase, allowing the study of enzyme kinetics and activity.
Medicine: The compound is used in the development of fluorescent probes for detecting and quantifying biological molecules.
Industry: It is employed in the manufacture of dyes, pigments, and other fine chemicals.
Comparison with Similar Compounds
4-Hydroxy-1-naphthaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.
2-Methoxy-1-naphthaldehyde: The methoxy group is attached to the second position instead of the fourth.
1-Naphthaldehyde: Lacks the methoxy group, making it less reactive in certain substitution reactions.
Uniqueness: 4-Methoxy-1-naphthaldehyde is unique due to the presence of both the methoxy and aldehyde groups, which confer distinct reactivity and make it a valuable intermediate in organic synthesis and enzymatic studies.
Properties
IUPAC Name |
4-methoxynaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-14-12-7-6-9(8-13)10-4-2-3-5-11(10)12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXMNHYVCLMLDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166717 | |
| Record name | 4-Methoxy-1-naphthalaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15971-29-6 | |
| Record name | 4-Methoxy-1-naphthaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15971-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-1-naphthalaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015971296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15971-29-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97025 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methoxy-1-naphthalaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-1-naphthaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.447 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHOXY-1-NAPHTHALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2L48UL293 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B103277.png)
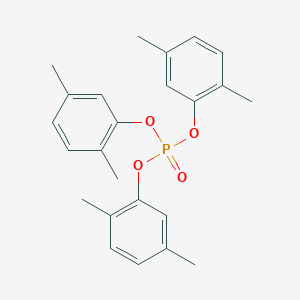
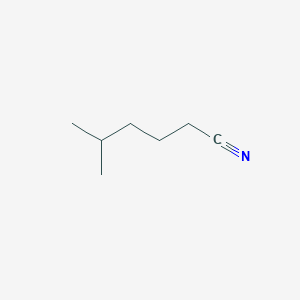


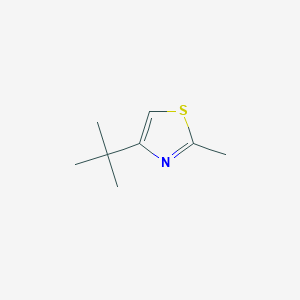
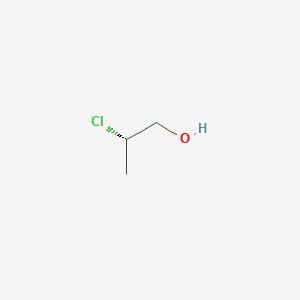

![1-Benzyl-2-chloro-1H-benzo[d]imidazole](/img/structure/B103296.png)

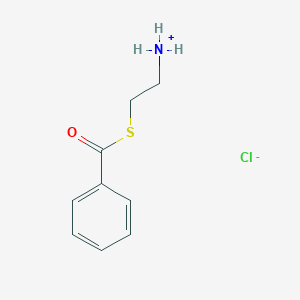

![trimethyl-[3-(methylcarbamoyloxy)phenyl]azanium](/img/structure/B103303.png)
